BMS-684 is classified under small molecule inhibitors and specifically targets diacylglycerol kinase alpha, an enzyme implicated in the regulation of lipid signaling pathways. The compound has been synthesized and characterized through various methods, contributing to its understanding as a pharmacological agent.
The synthesis of BMS-684 involves several steps that can be categorized into retrosynthetic analysis and forward synthesis. The initial retrosynthetic approach allows chemists to deconstruct the compound into simpler precursors, facilitating the identification of potential synthetic routes.
BMS-684 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with diacylglycerol kinase alpha. The molecular formula is C₁₈H₁₉N₃O₄S, and its structure can be depicted as follows:
BMS-684 participates in several chemical reactions that are crucial for its functionality as an inhibitor:
The mechanism of action for BMS-684 involves:
BMS-684 exhibits several notable physical and chemical properties:
BMS-684 has several promising applications in scientific research:
The molecular architecture of BMS-684 features a quinolin-2-one core substituted with a benzhydrylpiperazine moiety and a nitro functional group. The systematic chemical name is 4-(4-benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one, reflecting its complex polycyclic structure [1] [6]. This arrangement creates a spatially defined pharmacophore that enables specific interactions with the DGKα enzyme's catalytic domain. The compound's structural characteristics include:
Table 1: Physicochemical Properties of BMS-684
Property | Value | Measurement Method | |
---|---|---|---|
Molecular Weight | 454.52 g/mol | Mass spectrometry | |
Hydrogen Bond Acceptors | 4 | Computational analysis | |
Hydrogen Bond Donors | 0 | Computational analysis | |
Rotatable Bonds | 5 | Computational analysis | |
Topological Polar Surface Area | 69.93 Ų | Computational analysis | |
XLogP | 3.2 | Chromatographic analysis | |
Lipinski Rule Violations | 0 | Predictive modeling | [2] [3] |
The molecule contains a conjugated system that contributes to its light yellow to yellow appearance in solid form [3] [5]. Its structural rigidity is evidenced by five rotatable bonds, while the absence of hydrogen bond donors and presence of four acceptors contribute to its membrane permeability. The compound maintains compliance with Lipinski's rule of five parameters, suggesting favorable drug-like properties for research applications [2]. BMS-684 demonstrates limited aqueous solubility but dissolves readily in DMSO (14.29 mg/mL, 31.44 mM), forming stable solutions suitable for cellular assays [3] [8]. The canonical SMILES representation is: CN1C2=C(C=CC=C2)C(=C(C1=O)N+[O-])N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 [2] [6].
BMS-684 demonstrates exquisitely selective inhibition toward diacylglycerol kinase alpha (DGKα), exhibiting an IC₅₀ of 15 nM against this enzyme isoform [1] [3] [7]. The compound displays >100-fold selectivity for DGKα over the phylogenetically related type I family members DGKβ and DGKγ, with only minimal inhibitory activity against these isoforms at substantially higher concentrations [1] [3]. Critically, BMS-684 shows no detectable inhibition against the other seven DGK isozymes (δ, ε, η, θ, ι, κ, and ζ) at pharmacologically relevant concentrations, establishing its value as a highly specific DGKα probe [3] [7].
The inhibition kinetics follow a dose-dependent pattern consistent with ATP-competitive inhibition. Beyond direct enzymatic blockade, BMS-684 induces translocation of DGKα to the plasma membrane in T-cells with an EC₅₀ of 0.54 μM as demonstrated in YFP-DGKα high-content translocation assays [1]. This subcellular relocalization effect represents an additional mechanism through which the compound modulates DGKα functionality beyond catalytic inhibition. The compound's molecular specificity translates to profound functional consequences in immune cells, where it prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA) – a critical switch in T-cell activation pathways [1] [8].
Table 2: Isoform Selectivity Profile of BMS-684
DGK Isoform | Inhibition Potency | Selectivity Ratio (vs. DGKα) | |
---|---|---|---|
DGKα | IC₅₀ = 15 nM | 1 (Reference) | |
DGKβ | Weak inhibition | >100-fold selective | |
DGKγ | Weak inhibition | >100-fold selective | |
DGKδ, ε, η, θ, ι, κ, ζ | No inhibition | >1000-fold selective | [1] [3] [7] |
The pharmacological activity of BMS-684 centers on its nanomolar DGKα inhibition (IC₅₀ = 15 nM), positioning it among the most potent inhibitors of this enzyme reported to date [1] [3] [7]. This exceptional enzymatic inhibition potency translates to functional effects at the cellular level, where BMS-684 potentiates IL-2 production with an EC₅ of 5.43 μM – indicating that half-maximal potentiation occurs at approximately 5.43 micromolar concentration [1]. The compound exhibits a hallmark phenotype of an intracellular T-cell checkpoint inhibitor, enhancing TCR signaling without triggering nonspecific T-cell activation in the absence of antigen stimulation [1] [8].
The compound's selectivity extends beyond the DGK family to include minimal off-target interactions with other lipid kinases and immune signaling pathways. This pharmacological specificity enables precise dissection of DGKα-mediated signaling in complex biological systems. In primary T-cells, BMS-684 amplifies T-cell receptor signaling by prolonging DAG-mediated activation of protein kinase C (PKC) and Ras guanyl-releasing protein (RasGRP) pathways [1] [2]. This mechanism provides the foundation for its emerging role in cancer immunotherapy research, where it synergizes with PD-1 checkpoint blockade to overcome tumor-induced T-cell anergy and exhaustion [1] [5]. The compound's physicochemical stability (>98% purity by HPLC) and storage stability (-20°C for 12 months in solid form) make it suitable for extended research applications [1] [5].
Table 3: Functional Activity Profile of BMS-684
Pharmacological Parameter | Value | Experimental System | |
---|---|---|---|
DGKα Enzymatic Inhibition (IC₅₀) | 15 nM | In vitro kinase assay | |
IL-2 Production Potentiation (EC₅) | 5.43 μM | Primary T-cell culture | |
DGKα Translocation (EC₅₀) | 0.54 μM | YFP-DGKα translocation assay | |
Solubility in DMSO | 14.29 mg/mL | 10 mM solution preparation | [1] [3] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3